molecular formula C13H17NO3 B159572 Methyl 2-(morpholinomethyl)benzoate CAS No. 135651-46-6

Methyl 2-(morpholinomethyl)benzoate

Cat. No.: B159572
CAS No.: 135651-46-6
M. Wt: 235.28 g/mol
InChI Key: LOVTXOMBUAEJSN-UHFFFAOYSA-N
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Description

Methyl 2-(morpholinomethyl)benzoate (CAS 135651-46-6) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. Its structure, featuring both a benzoate ester and a morpholine moiety, makes it a versatile building block for the synthesis of diverse compound libraries, particularly in the development of novel bioactive molecules with potential analgesic and anti-inflammatory properties . Researchers utilize this compound to efficiently introduce the morpholine group into target structures, a strategy often employed to enhance key drug-like properties such as aqueous solubility and bioavailability . Beyond pharmaceutical applications, this synthon is also relevant in the preparation of heterocyclic compounds for agrochemicals and functional materials . The compound has a molecular weight of 235.28 g/mol and the empirical formula C₁₃H₁₇NO₃ . To ensure stability, it is recommended to store this product under refrigerated conditions between 2-8°C . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVTXOMBUAEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564756
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135651-46-6
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, 2-(morpholinomethyl)benzoic acid is dissolved in excess methanol, followed by the addition of concentrated sulfuric acid (0.5–1.0 mL per gram of acid) as a catalyst. The reaction mixture is refluxed for 12–18 hours under inert atmosphere, with yields reaching up to 94%. For example, a scaled-up synthesis using 5.2 mmol of the carboxylic acid in 20 mL methanol and 0.5 mL H₂SO₄ under microwave irradiation at 125°C for 2 hours achieved a 51% yield after purification.

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Residual impurities are removed via silica gel chromatography using hexane/ethyl acetate gradients.

Alkylation of Methyl 2-Hydroxymethylbenzoate

Introducing the morpholine moiety via alkylation of a hydroxymethyl intermediate offers a modular approach. This method avoids handling corrosive acids and enables late-stage functionalization.

Chloride Intermediate Formation

Methyl 2-(chloromethyl)benzoate is synthesized by treating methyl 2-(hydroxymethyl)benzoate with thionyl chloride (SOCl₂) in dichloromethane at 0°C. The chloride intermediate is isolated in near-quantitative yields and reacted directly with morpholine.

Nucleophilic Substitution with Morpholine

In a representative procedure, methyl 2-(chloromethyl)benzoate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with morpholine (1.2 equiv) and triethylamine (1.5 equiv) as a base. The reaction proceeds at room temperature for 6–12 hours, yielding the target compound after aqueous workup and column chromatography.

Table 1: Alkylation Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDichloromethaneTHF
BaseTriethylamineK₂CO₃Triethylamine
Temperature (°C)254025
Yield (%)826882

Mannich Reaction-Based Synthesis

The Mannich reaction provides a one-pot strategy to assemble the morpholinomethyl group directly on the aromatic ring. This method is advantageous for its atom economy and scalability.

Reaction Components and Mechanism

A mixture of methyl 2-methylbenzoate (1.0 equiv), formaldehyde (1.2 equiv), and morpholine (1.5 equiv) is heated in ethanol at 60°C for 8 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack on the activated methyl group.

Catalytic Enhancements

Incorporating Lewis acids such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (PTSA) accelerates the reaction, reducing the time to 4–5 hours. For instance, 15 wt% PTSA relative to the benzoate ester increased yields from 68% to 89%.

Reductive Amination Approaches

Reductive amination offers an alternative route, particularly when starting from ketone or aldehyde precursors.

Synthesis of 2-Formylbenzoate Intermediate

Methyl 2-formylbenzoate is prepared via oxidation of methyl 2-methylbenzoate using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde intermediate is then subjected to reductive amination with morpholine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).

Table 2: Reductive Amination Conditions

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
pH5.5
Yield (%)75

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(morpholinomethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the morpholine ring are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoates and morpholine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-(morpholinomethyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Medicinal Chemistry

The compound's structural features make it a candidate for drug design. Its morpholine component can enhance binding affinity to biological targets, while the benzoate moiety influences pharmacokinetic properties. Research has indicated potential applications in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes .

Biological Research

In biological studies, this compound can be employed to investigate interactions between morpholine-containing molecules and biological systems. Its reactivity profile allows researchers to explore its effects on cellular processes, potentially leading to insights into its pharmacological properties .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives containing morpholine groups demonstrated that certain compounds exhibited potent anticancer activity. For instance, one derivative showed an IC50 value of 0.047 μM against focal adhesion kinase (FAK), indicating significant potential as an anticancer agent . This highlights the relevance of this compound as a precursor in developing bioactive compounds.

Case Study 2: Inhibition of Bacterial Enzymes

Research has also explored dual inhibitors of bacterial topoisomerases, where morpholine derivatives were found to exhibit strong inhibitory activity against DNA gyrase and topoisomerase IV. These findings suggest that this compound could play a role in developing new antibacterial agents .

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable for formulating polymers and other fine chemicals utilized across various industries .

Summary of Applications

Field Application
Organic ChemistryIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential drug design candidate targeting specific enzymes or receptors
Biological ResearchInvestigating interactions with biological systems
Industrial ProductionProduction of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 3-(morpholinomethyl)benzoate

  • Structure: Morpholinomethyl group at the 3-position of the benzoate.
  • Synthesis : LiOH-mediated hydrolysis at 60°C, yielding 42.5% .
  • Analytical Data : LCMS m/z = 222 [M+1]⁺ .
  • Key Difference : The 3-substituted isomer may exhibit distinct reactivity due to altered electronic effects compared to the 2-substituted derivative.

Methyl 5-amino-2-morpholinobenzoate

  • Structure: Additional amino group at the 5-position.
  • Properties : Molecular formula C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol); CAS 4031-84-9 .

Quinoline-Based Benzoate Derivatives (C1–C7 Series)

These compounds, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), feature a quinoline-piperazine backbone linked to the benzoate ester. Key comparisons include:

  • Substituent Effects: Halogenated (e.g., Br, Cl, F) or electron-donating groups (e.g., methoxy) on the quinoline’s phenyl ring modulate electronic properties and biological activity .
  • Synthesis : Crystallized from ethyl acetate as yellow/white solids; characterized via ¹H NMR and HRMS .

Sulfonylurea Herbicides with Benzoate Cores

Examples from include:

  • Bensulfuron-methyl: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Primisulfuron-methyl : Features difluoromethoxy groups.
  • Key Differences: These agrochemicals incorporate sulfonylurea and pyrimidinyl groups, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, Methyl 2-(morpholinomethyl)benzoate lacks these functional groups, suggesting divergent applications .

Ureido and Phenylacetamido Derivatives

Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) exhibit:

  • Functional Groups : Ureido and phenylacetamido substituents enhance hydrogen-bonding capacity.
  • Synthesis Yields : 31–44% via reactions with substituted anilines .
  • Analytical Data : ESI–MS m/z = 438.1 [M+H]⁺ for 4b .
  • Comparison : The target compound’s morpholine group may offer better solubility in polar solvents compared to bulky ureido derivatives.

Halogenated and Functionalized Benzoates

Methyl 2-Chloro-5-formylbenzoate

  • Applications : Intermediate in organic synthesis; high-purity batches available for research .
  • Key Contrast : The chloro and formyl groups enhance electrophilicity, enabling nucleophilic substitutions absent in the morpholine-containing derivative.

Methyl 2-(chlorosulfonyl)benzoate

  • Properties : Corrosive (Hazard Class 8); used in pharmaceuticals and dyes .
  • Safety : Requires rigorous protective measures (gloves, face shields) .

Biological Activity

Methyl 2-(morpholinomethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of a morpholine ring attached to a methyl benzoate moiety, which endows it with unique properties that may influence its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 221.25 g/mol

The structure consists of a benzoate group linked to a morpholine derivative, which may enhance its interaction with biological targets due to the morpholine's ability to participate in hydrogen bonding and other non-covalent interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This mechanism is crucial for its potential applications in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as 0.03125 μg/mL against certain Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown IC50_{50} values as low as 0.044 μM against H1975 cells, indicating potent anticancer activity . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S/G2 phase, which is critical for cancer treatment strategies.

Insecticidal Activity

Methyl benzoate derivatives have also been investigated for their insecticidal properties. One study highlighted the larvicidal effects of methyl benzoate against mosquito larvae, suggesting potential applications in pest control . The lethal concentration (LC50) values were found to be 61 ppm for Aedes albopictus larvae, indicating its effectiveness as an environmentally friendly insecticide.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key biological activities:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)Insecticidal Activity (LC50)
This compound<0.03125 μg/mL0.044 μM61 ppm
Methyl 2-bromo-4-(morpholin-4-yl)benzoate<0.05 μg/mL0.050 μM-
Methyl benzoate--200 ppm

Case Studies

  • Anticancer Study : A study focusing on the synthesis of various derivatives of methyl benzoate indicated that certain modifications could enhance anticancer activity significantly compared to the parent compound .
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of morpholine-containing compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results for drug development .

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